2-((E)-5-((Z)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, commonly known as Epalrestat, is a carboxylic acid derivative classified as an aldose reductase inhibitor. [] It is primarily recognized for its role in scientific research related to diabetic complications, specifically diabetic neuropathy. []
Epalrestat acts as an aldose reductase inhibitor. [] Aldose reductase is an enzyme involved in the polyol pathway, responsible for converting glucose to sorbitol. By inhibiting this enzyme, Epalrestat is believed to reduce the accumulation of intracellular sorbitol, which is thought to contribute to the development of diabetic neuropathy. []
The primary application of Epalrestat in scientific research is in studying and potentially treating diabetic neuropathy. [] It is investigated for its ability to alleviate symptoms and slow the progression of this condition. Research focuses on understanding its mechanism of action, efficacy, and potential side effects.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4